Molecular Identity and Physicochemical Baseline vs. 3,4-Dimethoxybenzamide Analog
The target compound (C₁₇H₁₅N₃O₄, MW 325.32) is structurally differentiated from its closest cataloged analog, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 897615-65-5, C₁₉H₁₉N₃O₆, MW 385.4 g/mol), by the absence of two methoxy substituents on the benzamide ring . This results in a lower molecular weight (325.32 vs. 385.4) and a lower predicted topological polar surface area, which can influence membrane permeability and solubility profiles. However, no direct comparative experimental data (e.g., solubility, logP, or permeability) are currently available in the scientific literature.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | MW 325.32 g/mol; C₁₇H₁₅N₃O₄ |
| Comparator Or Baseline | N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide: MW 385.4 g/mol; C₁₉H₁₉N₃O₆ |
| Quantified Difference | ΔMW = 60.08 g/mol; ΔFormula = C₂H₄O₂ |
| Conditions | Database comparison (Chemsrc, EvitaChem); no experimental head-to-head data |
Why This Matters
The lower molecular weight and reduced hydrogen bond acceptor count of the target compound predict distinct pharmacokinetic behavior, making it a useful comparator scaffold, but procurement decisions cannot currently be based on experimental superiority.
